1-isopropyl-1H-indole CAS number 16885-99-7 search
1-isopropyl-1H-indole CAS number 16885-99-7 search
Technical Monograph: 1-Isopropyl-1H-Indole (CAS 16885-99-7) [1][2]
Executive Summary
1-Isopropyl-1H-indole (CAS 16885-99-7), also known as N-isopropylindole, is a critical heterocyclic building block in medicinal chemistry.[1][2] Structurally characterized by an indole core functionalized with an isopropyl group at the N-1 position, this compound serves as a lipophilic scaffold for the development of bioactive small molecules.[1]
Its primary utility lies in its role as a precursor for fluvastatin analogues and other indole-based pharmaceuticals targeting HMG-CoA reductase, as well as ligands for cannabinoid and serotonin receptors.[1] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and application in drug discovery.
Chemical Identity & Physicochemical Properties
The introduction of the isopropyl group at the nitrogen atom significantly alters the electronic and physical profile of the indole ring, increasing lipophilicity (LogP) and preventing hydrogen bond donation at the N-1 site.[1]
Table 1: Key Chemical Data
| Property | Specification |
| CAS Number | 16885-99-7 |
| IUPAC Name | 1-(Propan-2-yl)-1H-indole |
| Molecular Formula | C₁₁H₁₃N |
| Molecular Weight | 159.23 g/mol |
| Appearance | Pale yellow oil to low-melting solid |
| Boiling Point | ~115–120 °C (at 5 mmHg) [Estimated] |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |
| LogP (Predicted) | ~3.4 |
Synthesis & Production Protocols
The synthesis of 1-isopropyl-1H-indole is classically achieved via nucleophilic substitution (N-alkylation) .[1] Due to the steric hindrance of the secondary isopropyl halide, this reaction requires a strong base to generate the nucleophilic indolyl anion.
Reaction Mechanism (S_N2)
The reaction proceeds via an S_N2 mechanism where the indole nitrogen is deprotonated to form an indolyl anion, which then attacks the electrophilic carbon of the isopropyl halide.
Key Mechanistic Steps:
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Deprotonation: Sodium hydride (NaH) removes the acidic proton (pKa ~16) from the indole nitrogen.
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Nucleophilic Attack: The indolyl anion attacks the secondary carbon of isopropyl iodide.
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Leaving Group Departure: Iodide is displaced, forming the N-C bond.
Experimental Protocol: NaH-Mediated Alkylation
Note: This protocol is designed for a 10 mmol scale. Adjust volumes accordingly.
Reagents:
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Indole (1.17 g, 10 mmol)
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Sodium Hydride (60% dispersion in oil, 0.48 g, 12 mmol)
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Isopropyl Iodide (2-Iodopropane) (1.2 mL, 12 mmol)[1]
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DMF (Dimethylformamide), anhydrous (20 mL)
Step-by-Step Methodology:
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Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a rubber septum. Purge with nitrogen (N₂) or argon.
-
Deprotonation:
-
Add NaH (washed with hexanes to remove oil if high purity is required) to the flask.
-
Add anhydrous DMF (10 mL) and cool to 0 °C in an ice bath.
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Dissolve Indole in DMF (10 mL) and add dropwise to the NaH suspension over 15 minutes. Hydrogen gas (H₂) evolution will be observed.
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Critical Checkpoint: Stir at 0 °C for 30 minutes until gas evolution ceases and the solution turns clear/yellowish (formation of indolyl anion).
-
-
Alkylation:
-
Add Isopropyl Iodide dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature (RT).
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Stir at RT for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting indole (Rf ~0.3) and appearance of the product (Rf ~0.6).
-
-
Work-up:
-
Quench the reaction carefully with ice-cold water (50 mL) (Caution: excess NaH will react vigorously).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude oil via flash column chromatography (Silica gel, 100% Hexanes to 95:5 Hexanes/EtOAc).
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Yield: Expect 85–95% as a colorless to pale yellow oil.
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Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis workflow for the N-alkylation of indole.
Characterization & Spectroscopy
Validation of the structure is performed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
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1H NMR (400 MHz, CDCl₃):
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δ 7.65 (d, 1H): Aromatic proton at C4 or C7 (deshielded).
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δ 7.10–7.30 (m, 3H): Remaining aromatic protons.
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δ 7.15 (d, 1H): C2-H proton.
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δ 6.50 (d, 1H): C3-H proton.
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δ 4.65 (septet, 1H, J = 6.7 Hz): The methine proton of the isopropyl group (N-CH). This is the diagnostic signal confirming N-alkylation.[1]
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δ 1.50 (d, 6H, J = 6.7 Hz): The two methyl groups of the isopropyl moiety.
-
-
13C NMR (100 MHz, CDCl₃):
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δ 47.0 ppm: N-CH (Isopropyl methine carbon).[1]
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δ 22.5 ppm: CH₃ (Isopropyl methyl carbons).
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δ 100–136 ppm: Indole aromatic carbons.
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Applications in Drug Development
Fluvastatin and HMG-CoA Reductase Inhibitors
1-Isopropyl-1H-indole is a key intermediate in the synthesis of Fluvastatin (Lescol), a synthetic statin used to treat hypercholesterolemia.[1]
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Role: The isopropyl group at N-1 provides the necessary hydrophobic interaction within the HMG-CoA reductase binding pocket.[1]
-
Pathway: The indole core is further functionalized at the C-3 position (via Vilsmeier-Haack formylation) to introduce the fluorophenyl and dihydroxyheptenoic acid side chains.[1]
Biological Scaffold Versatility
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Cannabinoid Agonists: N-alkyl indoles (specifically aminoalkyl indoles) are potent agonists for CB1 and CB2 receptors.[1] The isopropyl group modulates the steric bulk and receptor affinity.
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Antimicrobial Agents: Derivatives of 1-isopropylindole have shown activity against M. tuberculosis in screening libraries.[1]
Safety & Handling (HSE)
While specific toxicological data for CAS 16885-99-7 is limited, it should be handled with the standard precautions applicable to N-alkyl indoles and organic intermediates.[1]
-
Hazards:
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Skin/Eye Irritant: Likely to cause irritation upon contact.[4]
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Inhalation: Vapors may be irritating to the respiratory tract.
-
-
PPE Requirements:
-
Nitrile gloves (0.11 mm minimum thickness).
-
Chemical safety goggles.
-
Fume hood usage is mandatory during synthesis (especially when using NaH and Alkyl Iodides).
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation (indoles can darken upon air exposure).
References
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PubChem. (2024).[2] 1-isopropyl-1H-indole (Compound).[1][2] National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Indoles and N-Alkylation Methods. Available at: [Link]
-
Kalalbandi, V. & Seetharamappa, J. (2013). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Crystal Structure Theory and Applications, 2, 148-154.[1] Available at: [Link]
